molecular formula C9H9N3O3 B1530941 Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 310431-29-9

Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No. B1530941
M. Wt: 207.19 g/mol
InChI Key: PMKPHIGFZNWPQI-UHFFFAOYSA-N
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Patent
US06908916B2

Procedure details

A solution of LiOH (25 gm, 10 equiv) in water (416 mL) was added to a solution of 5-methyl-4-oxo-3,4-dihydro-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid methyl ester (23.0 gm, 0.104 mol) in a mixture of THF (1.2 L) and MeOH (0.4 L). This was heated at 65° C. for 20 h and then concentrated in vacuo to about 200 mL. Water (400 mL) was added and the pH was adjusted to 4 using conc. aqueous HCl. The precipitate was collected, washed with water, and dried to give the acid (18.2 gm, 90%). 1H NMR (MeOH-D4) δ 2.67 (s, 3H), 7.63 (s, 1H), 7.84 (s, 1H). HPLC Ret Time: 0.97 min (YMC C18 S5, 4.6×50 mm column, 3 min gradient, 4 mL/min).
Name
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
416 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0.4 L
Type
solvent
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C[O:4][C:5]([C:7]1[C:8]([CH3:17])=[C:9]2[N:14]([CH:15]=1)[N:13]=[CH:12][NH:11][C:10]2=[O:16])=[O:6]>O.C1COCC1.CO>[CH3:17][C:8]1[C:7]([C:5]([OH:6])=[O:4])=[CH:15][N:14]2[C:9]=1[C:10](=[O:16])[NH:11][CH:12]=[N:13]2 |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
23 g
Type
reactant
Smiles
COC(=O)C=1C(=C2C(NC=NN2C1)=O)C
Name
Quantity
416 mL
Type
solvent
Smiles
O
Name
Quantity
1.2 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.4 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to about 200 mL
ADDITION
Type
ADDITION
Details
Water (400 mL) was added
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CN2N=CNC(C21)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.